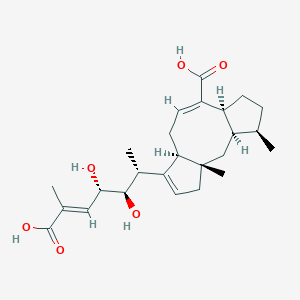
Ruthenium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium(4+) is a monoatomic tetracation.
Wissenschaftliche Forschungsanwendungen
Ruthenium in Biomedical Applications
Ruthenium, a platinum group metal, exhibits a diverse range of applications, particularly in the biomedical field. Its complexes are used in diagnostics, for instance, in the determination of calcitonin levels, which aids in diagnosing and treating diseases related to thyroid and parathyroid glands. In addition, Ruthenium complexes demonstrate immunosuppressive properties and are effective against a wide range of parasitic diseases. Remarkably, Ruthenium's ability to bind to DNA and inhibit its replication is harnessed in cancer treatment, showcasing the element's potential in medical applications (Sahu et al., 2018).
Industrial and Chemical Applications
Ruthenium finds extensive use in various industrial and chemical applications. It serves as a hardener in alloys with platinum and palladium, and significantly enhances titanium's resistance to corrosion. Ruthenium's high formal oxidation states, particularly the volatile and toxic RuO4, are leveraged in specific industrial processes. Moreover, the discovery of ruthenium complexes capable of catalyzing synthetic nitrogen-fixation heralded a new avenue of research, albeit without supplanting the Haber–Bosch process so far. This element's involvement in groundbreaking scientific discoveries and technologies, like the development of air and moisture-tolerant homogeneous ruthenium catalysts for alkene metathesis, further underscores its importance (Higgins, 2010).
Ruthenium in Nuclear Energy and Cancer Treatment
As part of the platinum group metals, radioactive isotopes of Ruthenium play critical roles in the nuclear field. Ruthenium-106, a by-product in nuclear reactors and spent nuclear fuel reprocessing, poses environmental challenges due to its potential release during accidents or nuclear tests. Conversely, Ruthenium-106 is also utilized beneficially in brachytherapy for cancer treatment, illustrating the dual facets of this element in both energy production and medical therapy (Zuba et al., 2020).
Photochemistry and Photophysics of Ruthenium
In the realm of photochemistry, Ruthenium(II) polypyridine complexes are extensively studied due to their unique combination of chemical stability, redox properties, luminescence, and excited-state reactivity. These complexes are pivotal in supramolecular photochemistry and photophysics, contributing to advancements in light harvesting, photoinduced charge separation, and photocatalytic processes. Their interaction with biological systems and potential in dye-sensitized photoelectrochemical cells also highlight the versatile applications of Ruthenium in emerging scientific fields (Campagna et al., 2007).
Eigenschaften
Molekularformel |
Ru+4 |
|---|---|
Molekulargewicht |
101.1 g/mol |
IUPAC-Name |
ruthenium(4+) |
InChI |
InChI=1S/Ru/q+4 |
InChI-Schlüssel |
RADGOBKLTHEUQO-UHFFFAOYSA-N |
SMILES |
[Ru+4] |
Kanonische SMILES |
[Ru+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





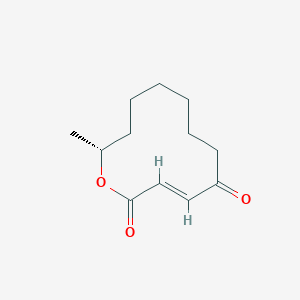

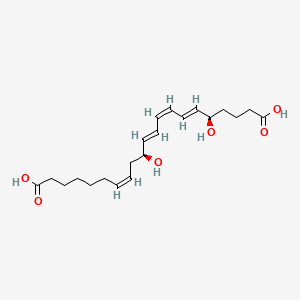
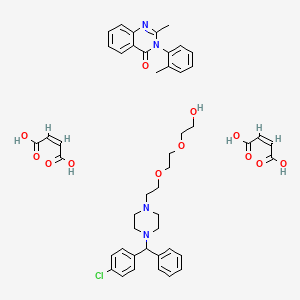


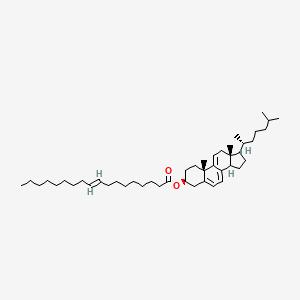

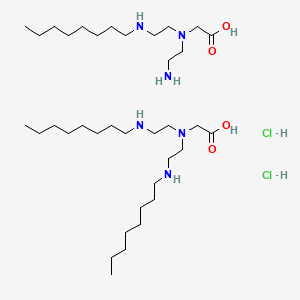

![(Z)-7-[(1R,2R,3R)-2-[(E)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1238528.png)
